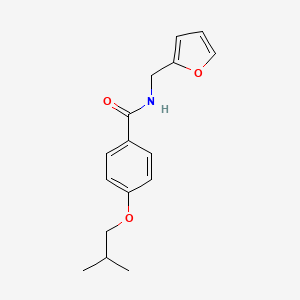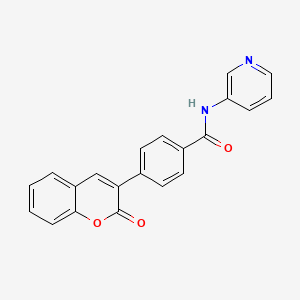
2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields. This compound is known for its ability to inhibit the activity of certain enzymes, making it useful in the study of biochemical pathways and the development of new drugs. In
Wissenschaftliche Forschungsanwendungen
2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate has been used in various scientific research applications. One common use is as an inhibitor of the enzyme protein kinase C (PKC). PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate involves the inhibition of PKC activity. This inhibition occurs through the binding of the compound to the catalytic domain of PKC, preventing its activation. This leads to a decrease in the phosphorylation of downstream targets, resulting in the inhibition of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate are dependent on its inhibition of PKC activity. This inhibition has been shown to have various effects on cellular processes, including the inhibition of cell proliferation and the induction of apoptosis. Additionally, 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate has been shown to have an anti-inflammatory effect by inhibiting the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate in lab experiments is its specificity for PKC inhibition. This allows for the study of specific cellular processes that are regulated by PKC. However, one limitation is its potential toxicity and side effects, which must be carefully monitored in experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate in scientific research. One direction is the development of new PKC inhibitors with improved specificity and reduced toxicity. Additionally, the use of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate in combination with other compounds may lead to new therapeutic applications in the treatment of cancer and other diseases. Finally, the study of the effects of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate on other cellular processes may lead to new insights into its potential applications.
Synthesemethoden
The synthesis of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate is a multi-step process that involves the reaction of various reagents. One common method involves the reaction of 2-aminothiazole with cyclohexyl isocyanate to form the intermediate 2-(cyclohexylamino)thiazole. This intermediate is then reacted with thiophosgene to form the final product, 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate.
Eigenschaften
IUPAC Name |
[2-(cyclohexylamino)-1,3-thiazol-5-yl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S2/c11-7-14-9-6-12-10(15-9)13-8-4-2-1-3-5-8/h6,8H,1-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTKKZVFCLAHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=C(S2)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5820200.png)

![1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B5820224.png)

![2-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5820249.png)
![4-({2-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820252.png)
![N'-[(5-ethyl-2-thienyl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5820257.png)
![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5820262.png)
![2-(4-mesityl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5820272.png)
![1-ethyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5820276.png)

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5820292.png)

